3-(1,1,1,5,5,5-Hexamethyl-3-((trimethylsilyl)oxy)trisiloxan-3-yl)propyl acrylate
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Overview
Description
3-(1,1,1,5,5,5-Hexamethyl-3-((trimethylsilyl)oxy)trisiloxan-3-yl)propyl acrylate is a specialized organosilicon compound. It is characterized by its unique structure, which includes a trisiloxane backbone with acrylate functionality. This compound is known for its applications in various fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1,1,5,5,5-Hexamethyl-3-((trimethylsilyl)oxy)trisiloxan-3-yl)propyl acrylate typically involves the reaction of 3-(1,1,1,5,5,5-Hexamethyl-3-((trimethylsilyl)oxy)trisiloxan-3-yl)propanol with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as distillation and chromatography is common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-(1,1,1,5,5,5-Hexamethyl-3-((trimethylsilyl)oxy)trisiloxan-3-yl)propyl acrylate undergoes various chemical reactions, including:
Polymerization: It can undergo radical polymerization to form polymers with unique properties.
Hydrosilylation: The acrylate group can react with hydrosilanes in the presence of a catalyst to form siloxane-based polymers.
Common Reagents and Conditions
Radical Initiators: For polymerization, radical initiators such as azobisisobutyronitrile (AIBN) are commonly used.
Catalysts: Platinum-based catalysts are often used in hydrosilylation reactions.
Major Products
The major products formed from these reactions include siloxane-based polymers and copolymers, which have applications in coatings, adhesives, and sealants .
Scientific Research Applications
3-(1,1,1,5,5,5-Hexamethyl-3-((trimethylsilyl)oxy)trisiloxan-3-yl)propyl acrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of specialized polymers.
Biology: Employed in the development of biocompatible materials for medical devices.
Medicine: Investigated for its potential in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of high-performance coatings and adhesives.
Mechanism of Action
The mechanism of action of 3-(1,1,1,5,5,5-Hexamethyl-3-((trimethylsilyl)oxy)trisiloxan-3-yl)propyl acrylate involves its ability to undergo polymerization and form cross-linked networks. The acrylate group participates in radical polymerization, while the trisiloxane backbone provides flexibility and hydrophobicity to the resulting polymers .
Comparison with Similar Compounds
Similar Compounds
1,1,1,5,5,5-Hexamethyl-3-((trimethylsilyl)oxy)trisiloxane: Similar backbone but lacks the acrylate functionality.
1,1,1,5,5,5-Hexamethyl-3-phenyl-3-((trimethylsilyl)oxy)trisiloxane: Contains a phenyl group instead of an acrylate group.
Uniqueness
3-(1,1,1,5,5,5-Hexamethyl-3-((trimethylsilyl)oxy)trisiloxan-3-yl)propyl acrylate is unique due to its combination of acrylate functionality and trisiloxane backbone, which imparts both reactivity and flexibility. This makes it particularly valuable in applications requiring durable and flexible polymers .
Properties
IUPAC Name |
3-tris(trimethylsilyloxy)silylpropyl prop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H36O5Si4/c1-11-15(16)17-13-12-14-24(18-21(2,3)4,19-22(5,6)7)20-23(8,9)10/h11H,1,12-14H2,2-10H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPBAWVJOPQUAMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](CCCOC(=O)C=C)(O[Si](C)(C)C)O[Si](C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H36O5Si4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80431353 |
Source
|
Record name | (3-ACRYLOXYPROPYL)TRIS(TRIMETHYLSILOXY)-SILANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80431353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.78 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17096-12-7 |
Source
|
Record name | (3-ACRYLOXYPROPYL)TRIS(TRIMETHYLSILOXY)-SILANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80431353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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